
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone” is a compound that contains a thiadiazole ring . Thiadiazole is a five-membered heterocyclic compound containing one sulfur and two nitrogen atoms . Compounds bearing this moiety present a broad spectrum of pharmacological properties, including antiviral, antibacterial, antifungal, antiparasitic, anti-inflammatory, and anticancer activities .
Molecular Structure Analysis
Thiadiazole is a versatile scaffold widely studied in medicinal chemistry . The mesoionic character of this ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . The specific molecular structure of “this compound” is not available in the retrieved data.Aplicaciones Científicas De Investigación
Synthesis and Structure-Activity Relationship (SAR) Studies
A significant portion of the research focuses on the synthesis of novel compounds and exploring their structure-activity relationships, particularly for their therapeutic potential. For example, compounds similar to the one have been synthesized and evaluated for their estrogen antagonist properties, showcasing potent activity in breast cancer cell lines and protective effects on bone tissue (Palkowitz et al., 1997). This highlights the compound's potential application in drug discovery and development for conditions like osteoporosis and breast cancer.
Antimicrobial Activity
Research has also delved into the antimicrobial properties of related compounds. For instance, novel thiadiazole derivatives have been synthesized and shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria (Murthy & Shashikanth, 2012). This points towards the potential use of these compounds in developing new antimicrobial agents to combat bacterial infections.
Anticancer Activity
Another area of interest is the evaluation of these compounds for their anticancer activities. Certain derivatives have demonstrated inhibitory effects on the growth of a wide range of cancer cell lines, including leukemia and renal cancer (Bhole & Bhusari, 2011). This suggests that compounds within this chemical class could be explored further as potential anticancer therapeutics.
Molecular Docking Studies
Additionally, some studies have employed molecular docking to understand the interaction between these compounds and biological targets. For example, benzimidazole derivatives bearing 1,2,4-triazole have been investigated for their EGFR inhibitory properties, highlighting their potential role in cancer treatment (Karayel, 2021).
Neuroprotective Effects
Lastly, there's research indicating the neuroprotective effects of related compounds. This could suggest avenues for the development of treatments for neurodegenerative diseases or to mitigate neurotoxicity (Lefranc et al., 2013).
Mecanismo De Acción
Target of Action
Compounds containing a 1,3,4-thiadiazole ring have been studied for their wide range of biological activities, including antimicrobial and anticancer effects . They are known to interact strongly with biological targets due to the mesoionic character of the thiadiazole ring .
Biochemical Pathways
1,3,4-thiadiazole derivatives have been found to exert a broad spectrum of biological activities, suggesting they may affect multiple pathways .
Pharmacokinetics
Thiadiazoles are known to cross cellular membranes due to their mesoionic nature, which suggests good bioavailability .
Result of Action
1,3,4-thiadiazole derivatives have been found to have antimicrobial and anticancer activities .
Análisis Bioquímico
Biochemical Properties
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(2-methoxyphenyl)methanone plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . Additionally, it can bind to proteins involved in inflammatory responses, thereby modulating their activity. The interactions between this compound and these biomolecules are primarily non-covalent, involving hydrogen bonding and hydrophobic interactions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed to inhibit the proliferation of cancer cells by disrupting the cell cycle and inducing apoptosis. Furthermore, this compound can modulate the expression of genes involved in inflammatory responses, thereby reducing inflammation in affected tissues.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to inhibition or activation of their functions . For example, the compound can inhibit kinase activity by occupying the ATP-binding site, preventing phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby altering the transcription of specific genes.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its degradation, reducing its efficacy. Long-term studies in vitro have demonstrated that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can then be excreted via the kidneys. The compound also interacts with cofactors such as NADPH, which are essential for its metabolic conversion. Additionally, this compound can influence metabolic pathways related to inflammation and cancer, further highlighting its potential therapeutic applications.
Propiedades
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-6-4-5-7-14(13)22-2/h4-7,12H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQIHAWUNDBIQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amine hydrochloride](/img/structure/B2702137.png)
![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylate](/img/structure/B2702138.png)
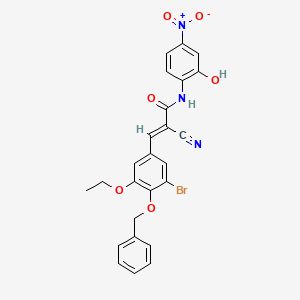
![7-(4-chlorophenyl)-3-hexyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2702143.png)
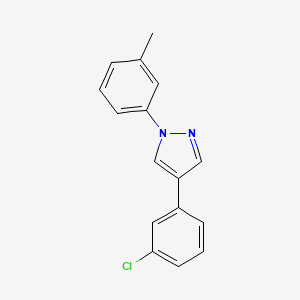
![N-phenyl-N'-[2-(1H-pyrrol-1-yl)benzyl]urea](/img/structure/B2702145.png)
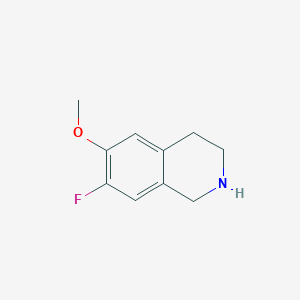
![Tert-butyl 4-[1-(2-chloroacetyl)-2,3-dihydroindol-3-yl]piperidine-1-carboxylate](/img/structure/B2702150.png)
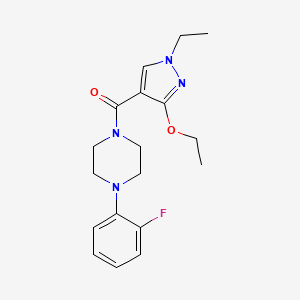
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)acrylamide](/img/structure/B2702152.png)
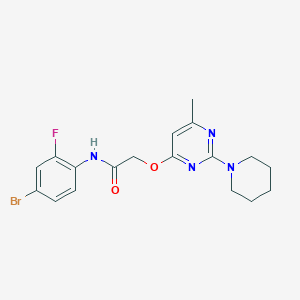

![ethyl 2-amino-4-(2-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B2702159.png)